Isogambogic acid

Description

The exact mass of the compound beta-Guttiferin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

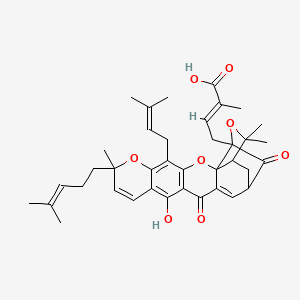

2D Structure

3D Structure

Properties

Molecular Formula |

C38H44O8 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(E)-4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+ |

InChI Key |

GEZHEQNLKAOMCA-LPYMAVHISA-N |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

gamboge acid gambogic acid gambogoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Activities of Isogambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogic acid, a naturally occurring caged xanthone, has emerged as a molecule of significant interest in the scientific community, particularly in the fields of oncology and pharmacology. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of this compound. It details its isolation from its natural source, summarizes its cytotoxic effects on various cancer cell lines, and elucidates its known mechanisms of action, focusing on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Origin and Isolation of this compound

This compound is a phytochemical primarily isolated from the dried latex, known as gamboge, of the Garcinia hanburyi tree, which is native to Southeast Asia.[1][2] This resin has been traditionally used as a pigment and in folk medicine. This compound is one of several bioactive xanthone derivatives found in gamboge, alongside its well-known isomer, gambogic acid.[1][2] The unique caged structure of these polyprenylated xanthones is responsible for their significant biological activities.

Experimental Protocol: Isolation of this compound from Garcinia hanburyi Resin

The following protocol outlines a general procedure for the isolation of this compound from gamboge resin, based on established methods for related compounds.[3][4]

Materials:

-

Gamboge resin

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction:

-

The dried gamboge resin is ground into a fine powder.

-

The powdered resin is extracted with methanol at room temperature with stirring. This process is repeated multiple times to ensure complete extraction of the soluble components.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is then subjected to liquid-liquid partitioning. It is typically dissolved in a methanol-water mixture and partitioned against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

-

The aqueous methanol phase is then further extracted with a solvent of intermediate polarity, such as ethyl acetate. The this compound will preferentially partition into the ethyl acetate layer.

-

The ethyl acetate fraction is collected and concentrated under reduced pressure.

-

-

Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TCC) to identify those containing this compound.

-

Fractions enriched with this compound are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and to separate this compound from its isomers (like gambogic acid), preparative reversed-phase HPLC is employed.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Final Product:

-

The collected fraction is concentrated under reduced pressure and then lyophilized or dried under vacuum to yield pure this compound. The purity is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.

-

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Garcinia hanburyi resin.

Biological Activity and Cytotoxicity

This compound has demonstrated potent biological activities, including antibiotic and anticancer properties. Its cytotoxic effects have been evaluated against a range of cancer cell lines.

Quantitative Data on Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | LLC | Lewis Lung Carcinoma | 2.26 |

| This compound | SK-LU-1 | Lung Adenocarcinoma | 2.02 |

| Acetyl this compound | SW1 | Melanoma | ~1.0 |

Note: The data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

The plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared in the complete culture medium.

-

The medium from the cell plates is removed, and 100 µL of the medium containing different concentrations of this compound is added to the wells. Control wells receive medium with the vehicle (DMSO) only.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, 10 µL of the MTT solution is added to each well.

-

The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed.

-

100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.

AMPK-mTOR Signaling Pathway

Isogambogenic acid, a related compound, has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1] This leads to the induction of autophagy and subsequent apoptosis in cancer cells.

AMPK-mTOR Signaling Pathway

Caption: Isogambogenic acid induces apoptosis by activating AMPK and inhibiting mTOR, leading to autophagy.

JNK-ATF2 Signaling Pathway

Acetyl this compound has been found to efficiently inhibit the transcriptional activities of Activating Transcription Factor 2 (ATF2) while activating c-Jun N-terminal kinase (JNK).[5] This modulation of the JNK-ATF2 pathway is crucial for its ability to induce cell death in melanoma cells. The activation of JNK leads to the phosphorylation of its downstream target c-Jun, which plays a role in apoptosis.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. This compound and isomorellinol from Garcinia hanburyi | Semantic Scholar [semanticscholar.org]

- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Bio-Analytical Characterization of Isogambogic Acid from Garcinia hanburyi

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Garcinia hanburyi, a member of the Clusiaceae family, is a plant native to Southeast Asia that produces a brownish resin known as gamboge. This resin has a long history of use in traditional medicine and as a pigment. Modern phytochemical investigations have revealed that gamboge is a rich source of a unique class of cytotoxic compounds known as caged polyprenylated xanthones. Among these, isogambogic acid has emerged as a compound of significant interest due to its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on its mechanisms of action in cancer cells.

Discovery and Structural Elucidation

This compound was first reported as a new xanthone derivative isolated from the dried latex of Garcinia hanburyi[1]. Its discovery, along with that of isomorellinol, provided important chemical evidence to distinguish G. hanburyi from the related species G. morella[1]. The structural determination of this compound was accomplished through a series of advanced spectroscopic techniques, including COSY, ROESY, HMQC, HMBC, and selective INEPT NMR experiments[1][2]. These analyses established its characteristic caged xanthone scaffold.

Isolation and Quantification of this compound

The isolation and purification of this compound from the complex mixture of xanthones in gamboge resin present a significant challenge due to the presence of several structurally related epimers.[3] Various chromatographic techniques have been developed for the separation and quantification of this compound and its isomers.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is the primary method for the quantitative analysis of this compound in gamboge resin. A rapid ion-pair HPLC method has been developed for the simultaneous determination of eight polyprenylated xanthones, including this compound and its epimer, epithis compound.[4]

| Parameter | Value | Reference |

| Chromatographic Column | Narrow bore C8 | [4] |

| Mobile Phase | Isocratic elution with methanol-ACN-40 mM KH2PO4 buffer (37.5:37.5:25 v/v/v) containing 0.1% tetradecyltrimethylammonium bromide | [4] |

| Detection | UV | [4] |

Table 1: HPLC Parameters for Quantitative Analysis of this compound

Note: Specific yield and purity percentages for the isolation of this compound are not consistently reported in the literature and can vary significantly based on the starting material and isolation method.

Experimental Protocols

Protocol 1: General Procedure for the Isolation of Xanthones from Garcinia hanburyi Resin

This protocol provides a general workflow for the extraction and preliminary separation of xanthones from gamboge resin. Further purification by preparative HPLC is required to isolate pure this compound.

-

Extraction:

-

Macerate the dried and powdered resin of Garcinia hanburyi with an organic solvent such as ethyl acetate or methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.[3]

-

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or another suitable solvent.[3]

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing xanthones.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the xanthone-rich fractions and subject them to preparative HPLC for the separation of individual compounds.

-

Utilize a C18 or C8 reversed-phase column.

-

Employ a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. The specific gradient will need to be optimized for the best separation of this compound from its isomers.[3][5]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.

-

Protocol 2: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

-

Protocol 3: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue or cell extract.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling them in SDS-PAGE sample buffer.

-

Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.[8]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the target protein (e.g., phospho-AMPK, phospho-mTOR, phospho-JNK, cleaved caspase-3) overnight at 4°C with gentle agitation.[8]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again several times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose the membrane to X-ray film or use a digital imaging system.

-

Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading in each lane.

-

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and autophagy through the modulation of key signaling pathways.

Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| U87 | Glioma | Not specified | - | MTT | [10] |

| U251 | Glioma | Not specified | - | MTT | [10] |

| SW1 | Melanoma | ~0.5 | 48 | Not specified | [5] |

| K562 | Leukemia | 0.11–3.04 µg/mL | - | Not specified | [3] |

| K562/R (doxorubicin-resistant) | Leukemia | 0.11–3.04 µg/mL | - | Not specified | [3] |

| KB | Oral Epidermoid Carcinoma | Active | - | Not specified | [1] |

| KB-V1 (drug-resistant) | Oral Epidermoid Carcinoma | Active | - | Not specified | [1] |

Table 2: Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines *Note: The provided range is for a mixture of xanthones from G. hanburyi, including isogambogenic acid.

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[10] Activation of AMPK, a key energy sensor in cells, leads to the inhibition of mTOR, a central regulator of cell growth and proliferation. This inhibition of the mTOR pathway by this compound can induce autophagic cell death in cancer cells.[10]

Figure 1: this compound activates the AMPK-mTOR pathway.

In melanoma cells, acetyl this compound, a derivative of this compound, has been demonstrated to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[5][11] JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, leading to apoptosis. Activation of JNK by acetyl this compound leads to the phosphorylation of its downstream target, c-Jun, which in turn can promote the expression of pro-apoptotic genes.[11][12] The activation of the JNK pathway appears to be a crucial component of the apoptotic cell death induced by this compound derivatives in melanoma.[5]

References

- 1. This compound and isomorellinol from Garcinia hanburyi | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid determination of polyprenylated xanthones in gamboge resin of Garcinia hanburyi by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma [ouci.dntb.gov.ua]

- 12. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Isogambogic Acid: A Multi-Faceted Anti-Cancer Agent and its Mechanisms of Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isogambogic acid, a natural compound derived from the gamboge resin of Garcinia hanburyi, has emerged as a promising candidate in oncology research. Exhibiting potent anti-cancer activities across a spectrum of malignancies, its multifaceted mechanism of action involves the induction of programmed cell death, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-tumor effects of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of implicated signaling cascades.

Introduction

The quest for novel, effective, and less toxic anti-cancer therapeutics has led to the exploration of natural products as a rich source of bioactive compounds. This compound, a xanthonoid, has demonstrated significant potential in pre-clinical studies. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current understanding of this compound's mechanism of action in cancer cells.

Cytotoxicity and Antiproliferative Activity

This compound and its acetylated form, acetyl this compound, exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Acetyl this compound | SW1 | Mouse Melanoma | ~1.0 | [1] |

| Acetyl this compound | WM115 | Human Melanoma | 0.5 - 2.0 | [1] |

| Acetyl this compound | MEWO | Human Melanoma | 0.5 - 2.0 | [1] |

| Gambogic Acid | BGC-823 | Human Gastric Carcinoma | 1.41 (48h) | [2][3] |

| Gambogic Acid | SW620 | Human Colon Cancer | 10-100 µg/mL (dose-dependent inhibition) | [4] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis and autophagy) and causing cell cycle arrest. These cellular fates are orchestrated by the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Acetyl this compound has been shown to be a potent inducer of apoptosis in melanoma cells.[1] This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.

Workflow for Assessing Apoptosis via Annexin V & Propidium Iodide Staining and Flow Cytometry

Figure 1: Experimental workflow for apoptosis analysis.

Induction of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death. In certain cancer contexts, this compound induces autophagic cell death. For instance, in glioma cells, this compound triggers autophagy through the activation of the AMPK-mTOR signaling pathway.[5][6]

Cell Cycle Arrest

This compound and its derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. A notable effect is the induction of G2/M phase arrest. In human gastric carcinoma BGC-823 cells, gambogic acid causes G2/M arrest by inhibiting the activity of CDK7, a key kinase that regulates cell cycle progression.[2][3][7][8]

Logical Relationship of G2/M Cell Cycle Arrest Induced by Gambogic Acid

Figure 2: Gambogic acid-induced G2/M arrest pathway.

Modulation of Key Signaling Pathways

The cellular effects of this compound are underpinned by its ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular metabolism, growth, and survival. This compound has been shown to activate AMPK and inhibit mTOR signaling in glioma cells, a mechanism that contributes to the induction of autophagy and inhibition of cell growth.[5][6][9]

This compound's Effect on the AMPK/mTOR Pathway in Glioma Cells

Figure 3: AMPK/mTOR signaling modulation by this compound.

JNK/ATF2 Signaling Pathway

In melanoma, acetyl this compound has been identified as an activator of the c-Jun N-terminal kinase (JNK) pathway and an inhibitor of the activating transcription factor 2 (ATF2).[1][10][11] This dual action is critical for sensitizing melanoma cells to apoptosis. The activation of JNK and subsequent phosphorylation of c-Jun, coupled with the inhibition of ATF2's transcriptional activity, shifts the cellular balance towards apoptosis.[1][10][11]

Acetyl this compound's Impact on JNK/ATF2 Signaling in Melanoma

Figure 4: JNK/ATF2 pathway modulation by Acetyl this compound.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies and dilutions:

-

p-AMPKα (Thr172) (1:1000)

-

AMPKα (1:1000)

-

p-mTOR (Ser2448) (1:1000)

-

mTOR (1:1000)

-

p-JNK (Thr183/Tyr185) (1:1000)

-

JNK (1:1000)

-

Cleaved Caspase-3 (1:1000)

-

β-actin (1:5000)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Harvest and wash treated cells with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Data Acquisition: Analyze the DNA content using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. A common gating strategy involves first gating on the main cell population using forward and side scatter to exclude debris, followed by gating on single cells to exclude doublets before analyzing the DNA content histogram.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation: Harvest both adherent and floating cells and wash with cold PBS.[12]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.[12]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A typical gating strategy involves initial gating on the cell population based on forward and side scatter, followed by analysis of the Annexin V and PI fluorescence.[12]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anti-cancer compounds with a well-defined, multi-pronged mechanism of action. By inducing both apoptosis and autophagy, causing cell cycle arrest, and modulating key signaling pathways such as AMPK/mTOR and JNK/ATF2, these compounds effectively inhibit cancer cell proliferation and survival. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support further research and development of this compound-based therapies. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to facilitate the clinical translation of this potent natural product.

References

- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid-induced G<sub>2</sub>/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells [discovery.fiu.edu]

- 9. Discrete mechanisms of mTOR and cell cycle regulation by AMPK agonists independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cris.technion.ac.il [cris.technion.ac.il]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Isogambogic Acid: A Potent Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isogambogic acid (IGA), a naturally occurring polyprenylated xanthone, has emerged as a promising candidate in oncology research due to its potent pro-apoptotic activity across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental protocols associated with IGA-induced apoptosis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound induces apoptosis through a multi-faceted approach, primarily by activating the intrinsic and extrinsic apoptotic pathways. Its cytotoxic effects are mediated by the activation of caspases, modulation of the Bcl-2 family of proteins, and perturbation of key cellular signaling pathways.

Caspase Activation

A central event in IGA-induced apoptosis is the activation of the caspase cascade. Studies have demonstrated that treatment with acetyl this compound (AIGA), a derivative of IGA, leads to the cleavage and activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[1] This activation initiates a downstream cascade, ultimately leading to the execution of apoptosis.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the mitochondrial or intrinsic apoptotic pathway.[2][3] this compound and its analogs have been shown to modulate the expression of these proteins, thereby promoting apoptosis. For instance, related compounds like gambogic acid have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[4][6]

Mitochondrial Pathway of Apoptosis

IGA triggers the mitochondrial pathway of apoptosis by inducing mitochondrial dysfunction. This is characterized by a loss of mitochondrial membrane potential (Ψm), which is a crucial step in the apoptotic process.[4] The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm.[6][7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase of the intrinsic pathway.[7]

Signaling Pathways Involved in this compound-Induced Apoptosis

This compound's pro-apoptotic effects are intricately linked to its ability to modulate several key signaling pathways that govern cell survival and death.

JNK Signaling Pathway

Acetyl this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1][8] This activation is critical for its ability to inhibit melanoma cell viability.[1][8] AIGA treatment leads to the phosphorylation of JNK and its downstream substrate, c-Jun, while concurrently inhibiting the transcriptional activity of ATF2, a factor associated with poor prognosis in melanoma.[1][8]

Akt Signaling Pathway

The Akt signaling pathway is a crucial pro-survival pathway that is often dysregulated in cancer.[9][10] Gambogenic acid, a related compound, has been demonstrated to inactivate the Akt signaling pathway, contributing to its apoptotic effects.[11] This inactivation prevents the phosphorylation of downstream targets that promote cell survival and inhibit apoptosis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in promoting tumor cell survival and proliferation.[12][13][14] Inhibition of STAT3 signaling has been shown to induce apoptosis in malignant cells.[12][15] While direct studies on this compound are limited, the inhibition of STAT3 signaling by related compounds suggests a potential mechanism for its anti-cancer activity.

Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the quantitative data on the apoptotic effects of acetyl this compound (AIGA) in melanoma cells.

| Cell Line | Compound | Concentration (µmol/L) | Apoptosis (%) | Citation |

| SW1 Melanoma | Acetyl this compound (AIGA) | 1 | 15 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Protocol:

-

Seed cancer cells (e.g., SW1 melanoma cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash them with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in a binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) can be determined.[16]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the apoptotic signaling pathways.

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-8, Bcl-2, Bax, phospho-JNK, total JNK, phospho-Akt, total Akt, phospho-STAT3, total STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH can be used as a loading control.[1]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

Caption: Signaling pathways of this compound-induced apoptosis.

Caption: Experimental workflow for studying IGA-induced apoptosis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its robust induction of apoptosis. Its ability to activate caspase cascades, modulate Bcl-2 family proteins, and interfere with key pro-survival signaling pathways underscores its therapeutic promise. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.

References

- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Gambogenic acid mediated apoptosis through the mitochondrial oxidative stress and inactivation of Akt signaling pathway in human nasopharyngeal carcinoma CNE-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel synthetic Asiatic acid derivative induces apoptosis and inhibits proliferation and mobility of gastric cancer cells by suppressing STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

The Role of Isogambogic Acid in Modulating ATF2 and JNK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogic acid, a natural compound derived from Garcinia hanburyi, has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which acetyl this compound (AIGA), a derivative of this compound, modulates the c-Jun N-terminal kinase (JNK) and Activating Transcription Factor 2 (ATF2) signaling pathways. In melanoma, AIGA has been shown to induce apoptosis by inhibiting the transcriptional activity of ATF2 while simultaneously activating the JNK signaling cascade. This dual action shifts the cellular signaling balance, promoting the activity of the pro-apoptotic transcription factor c-Jun. This guide summarizes the key quantitative findings, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: this compound and its Anti-Cancer Potential

This compound and its derivatives have been identified as potent cytotoxic agents in various cancer cell lines.[1] Notably, acetyl this compound (AIGA) has been shown to mimic the anti-melanoma activity of an ATF2-derived peptide, which sensitizes melanoma cells to apoptosis.[1][2][3][4] The notorious resistance of melanoma to conventional therapies necessitates the exploration of novel therapeutic strategies that target key survival pathways. The JNK and ATF2 signaling pathways are critical regulators of cell fate, and their modulation by AIGA presents a promising avenue for therapeutic intervention.

Mechanism of Action: A Dual Approach to Inducing Apoptosis

AIGA's anti-cancer activity in melanoma is primarily attributed to its ability to concurrently inhibit ATF2 transcriptional activity and activate the JNK signaling pathway.[1][2][3] This concerted action leads to an increase in the transcriptional activity of c-Jun, a downstream target of JNK, which in turn promotes apoptosis.[1][2][3] The cytotoxic effects of AIGA are dependent on JNK activity, as the inhibition of JNK has been shown to attenuate AIGA-induced cell death.[1][2][3]

The proposed mechanism involves a transcriptional switch. Under normal conditions in melanoma, ATF2 promotes cell survival. AIGA inhibits the transcriptional function of ATF2, while simultaneously activating JNK. Activated JNK then phosphorylates its substrate, c-Jun, enhancing its transcriptional activity.[1][2][3] This shift from a pro-survival ATF2-driven transcriptional program to a pro-apoptotic c-Jun-driven one is central to AIGA's efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of acetyl this compound in melanoma cell lines.

Table 1: Cytotoxicity of Acetyl this compound in SW1 Melanoma Cells

| Compound | Concentration (µmol/L) | Cell Viability (%) |

| Acetyl this compound | 1.0 | 10 |

Data extracted from preclinical studies on SW1 melanoma cells.[2]

Table 2: Inhibition of ATF2 Transcriptional Activity by Acetyl this compound

| Compound | Concentration for ~50% Inhibition (µmol/L) |

| Acetyl this compound | ~0.5 |

Data obtained from Jun2-luciferase reporter assays in SW1 melanoma cells.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's role in the ATF2 and JNK signaling pathways.

Cell Viability Assay (ATPLite Assay)

This assay determines cell viability by measuring intracellular ATP levels.

-

Cell Seeding: Seed melanoma cells (e.g., SW1) in a 96-well plate and culture for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of acetyl this compound for the desired duration (e.g., 20 hours).

-

Cell Lysis: Add mammalian cell lysis solution to each well and shake the plate for 5 minutes to release ATP.

-

Substrate Addition: Add the ATPLite substrate solution to each well and shake for another 5 minutes.

-

Luminescence Measurement: After a 10-minute dark adaptation, measure the luminescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the luminescence of untreated control cells.

Apoptosis Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies apoptotic cells by detecting DNA fragmentation.

-

Cell Culture and Treatment: Culture melanoma cells and treat with acetyl this compound.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fractional DNA content.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of JNK and c-Jun.

-

Protein Extraction: Treat cells with acetyl this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun). Also, probe for total JNK and total c-Jun as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the effect of acetyl this compound on the transcriptional activity of ATF2 and c-Jun.

-

Transfection: Transfect melanoma cells with a luciferase reporter plasmid containing response elements for either ATF2 (e.g., Jun2-luciferase) or c-Jun (e.g., TRE-luciferase). A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with acetyl this compound for a specified period (e.g., 8 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental processes described in this guide.

Caption: this compound's modulation of the JNK/ATF2 pathway.

Caption: Experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

Acetyl this compound has emerged as a compelling candidate for anti-cancer drug development, particularly for melanoma. Its unique mechanism of action, involving the simultaneous inhibition of the pro-survival factor ATF2 and activation of the pro-apoptotic JNK/c-Jun axis, provides a strong rationale for its further investigation. The data presented in this guide underscore the potency of AIGA in preclinical models. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of AIGA's therapeutic potential in other cancer types where the JNK and ATF2 pathways are dysregulated. Furthermore, the development of more potent and specific derivatives of this compound could lead to novel and effective cancer therapies.

References

- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma [ouci.dntb.gov.ua]

- 4. cris.technion.ac.il [cris.technion.ac.il]

Isogambogic acid's antibiotic and anti-cancer properties

An In-depth Technical Guide on the Antibiotic and Anti-cancer Properties of Isogambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of gambogic acid isolated from the resin of the Garcinia hanburyi tree, has emerged as a molecule of significant interest in preclinical research due to its potent biological activities. This document provides a comprehensive technical overview of the dual antibiotic and anti-cancer properties of this compound and its related forms, such as acetyl this compound. It synthesizes findings from various studies, presenting quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The aim is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation and potential therapeutic application of this promising natural compound.

Anti-cancer Properties of this compound

This compound and its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. Its anti-neoplastic activity is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of several key signaling pathways.

Mechanism of Action: Anti-cancer Activity

The anti-cancer mechanism of this compound is multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

1.1.1 Induction of Apoptosis

This compound triggers apoptosis through multiple signaling cascades. In melanoma cells, acetyl this compound (AIGA) has been shown to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2), a factor associated with resistance to apoptosis[1][2][3]. This inhibition is coupled with the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes the transcriptional activity of c-Jun, a key regulator of apoptosis[1][2][3]. The pro-apoptotic activity of AIGA in melanoma is dependent on active JNK signaling[1][2][3].

Another key pathway implicated in the action of this compound is the Akt/mTOR pathway. In non-small-cell lung carcinoma (NSCLC) cells, this compound induces apoptosis-independent autophagic cell death by inhibiting the Akt-mTOR signaling pathway, a central regulator of cell growth and survival[4]. Furthermore, related compounds like gambogic acid have been shown to potentiate TNF-induced apoptosis by suppressing the NF-κB signaling pathway, which controls the expression of numerous anti-apoptotic genes[5].

1.1.2 Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. Studies on the related compound, gambogic acid, have shown it can induce G2/M phase cell cycle arrest in gastric carcinoma cells[1]. This is often achieved by interfering with the activity of cyclin-dependent kinases (CDKs), which are crucial for the progression through different phases of the cell cycle. The inhibition of key complexes like CDK1/Cyclin B can halt cells at the G2/M checkpoint[6].

Quantitative Data: In Vitro Anti-cancer Activity

The cytotoxic potency of this compound and its derivatives has been quantified in various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Cell Type | IC50 / Effective Concentration | Reference |

| Acetyl this compound | SW1 | Mouse Melanoma | ~1.0 µmol/L (reduces viability to 10%) | [1] |

| Gambogic Acid | T47D | Human Breast Cancer | Potent (specific value not stated) | [1] |

| Gambogic Acid | SMMC-7721 | Human Hepatoma | Potent (specific value not stated) | [1] |

| Gambogic Acid | BGC-823 | Human Gastric Carcinoma | Potent (specific value not stated) | [1] |

| Gambogic Acid | Rat C6 Glioma | Rat Glioma | 1–2 µM (induces apoptosis) | [7] |

| Gambogic Acid | A375 | Human Malignant Melanoma | 5 and 10 µM (inhibits proliferation) | [7] |

In Vivo Anti-cancer Efficacy

Preclinical animal studies have corroborated the in vitro findings. In a syngeneic mouse model, acetyl this compound demonstrated the ability to inhibit the growth of melanoma tumors and reduce the number of lung metastases[1][2][3]. Similarly, in vivo studies with gambogic acid on rat C6 glioma cells showed that treatment led to significantly smaller tumors (<100 mm³) compared to control groups (~400 mm³) and increased survival rates[7].

Experimental Protocols: Anti-cancer Studies

1.4.1 Cell Viability Assay (ATPLite Assay) This assay is used to assess the number of viable cells in culture based on ATP quantification.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (or derivatives) for a specified period (e.g., 20-24 hours).

-

Lysis and ATP Measurement: A lysis solution is added to release ATP from viable cells. A substrate/luciferase solution is then added.

-

Signal Detection: The luminescence generated, which is proportional to the ATP concentration and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: Viability is calculated relative to untreated control cells, and IC50 values are determined.

1.4.2 Western Blotting This technique is used to detect specific proteins in a sample and evaluate their expression levels.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., JNK, p-JNK, Akt, Caspase-3).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

Antibiotic Properties of this compound

Beyond its anti-cancer effects, this compound and its related natural product, neogambogic acid, exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains.

Mechanism of Action: Antibiotic Activity

The primary antibacterial mechanism identified for gambogic and neogambogic acid is the inhibition of undecaprenyl diphosphate synthase (UPPS)[8][9]. UPPS is a critical enzyme in the bacterial cell wall synthesis pathway, responsible for producing a lipid carrier essential for peptidoglycan assembly. By binding to the substrate pocket of UPPS, these compounds prevent the natural substrates from entering, thereby disrupting cell wall formation and leading to bacterial cell death[9].

Additionally, in Staphylococcus aureus, these compounds have been shown to inhibit the SaeRS two-component system, a key regulator of virulence factor expression and biofilm formation[10][11]. This dual mechanism of inhibiting both cell wall synthesis and virulence makes this compound a compelling candidate for antibiotic development.

Quantitative Data: In Vitro Antibiotic Activity

The antibacterial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium[12].

| Compound | Bacterial Strain | Gram Type / Resistance | MIC (µg/mL) | Reference |

| Gambogic Acid | Enterococcus faecalis | Gram-positive | 2 | [9] |

| Neogambogic Acid | Enterococcus faecalis | Gram-positive | 2 | [9] |

| Gambogic Acid | Staphylococcus aureus | Gram-positive | 2 - 4 | |

| Neogambogic Acid | Staphylococcus aureus | Gram-positive | 2 - 4 | |

| Gambogic Acid | MRSA | Gram-positive / Resistant | 0.5 - 4 | [10] |

| Neogambogic Acid | MRSA | Gram-positive / Resistant | 0.5 - 4 | [10] |

| Gambogic Acid | Listeria monocytogenes | Gram-positive | 2 - 4 | |

| Neogambogic Acid | Listeria monocytogenes | Gram-positive | 2 - 4 | |

| Gambogic Acid | E. coli BAS849 (deficient outer membrane) | Gram-negative | 8 | |

| Gambogic Acid | E. coli (normal outer membrane) | Gram-negative | >64 |

Note: The higher MIC against E. coli with a normal outer membrane suggests that Gram-negative bacteria are less susceptible, likely due to permeability barriers.

In Vivo Antibiotic Efficacy

In a mouse infection model, both gambogic and neogambogic acid were shown to ameliorate inflammation induced by E. faecalis, supporting the in vitro findings and suggesting potential therapeutic utility in treating bacterial infections[9].

Experimental Protocols: Antibiotic Studies

2.4.1 Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method) This is the standard method for determining the MIC of an antimicrobial agent.

-

Preparation: A 96-well microtiter plate is used. Each well is filled with a liquid growth medium (e.g., Trypticase soy broth).

-

Serial Dilution: The test compound (this compound) is serially diluted two-fold across the wells of the plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria, no drug) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[9][10].

2.4.2 UPPS Enzyme Inhibition Assay This assay measures the ability of a compound to inhibit the activity of the UPPS enzyme.

-

Reaction Mixture: A reaction is set up containing the purified UPPS enzyme, its substrates (e.g., farnesyl diphosphate), and necessary cofactors in a buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

-

Activity Measurement: The enzyme's activity is measured, often by quantifying the product formed or the depletion of a substrate. This can be done using methods like fluorescence detection.

-

Data Analysis: The percentage of enzyme inhibition is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for the enzyme[8].

Conclusion and Future Directions

This compound exhibits compelling dual-action potential as both an anti-cancer and antibiotic agent. Its ability to modulate multiple, critical cellular pathways—such as JNK and Akt/mTOR in cancer, and UPPS and SaeRS in bacteria—highlights its promise as a versatile therapeutic scaffold. The quantitative data from in vitro and in vivo studies underscore its potency at low micromolar concentrations.

For drug development professionals, the detailed methodologies provided herein offer a basis for reproducing and extending these foundational studies. Future research should focus on several key areas:

-

Structural Optimization: Modifying the this compound structure to enhance efficacy and reduce potential cytotoxicity to normal cells.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for advancing to clinical trials.

-

Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents or antibiotics could yield more effective treatment regimens and combat drug resistance.

The preclinical evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel therapies against cancer and infectious diseases.

References

- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid [frontiersin.org]

- 9. Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 11. Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.com [idexx.com]

An In-depth Technical Guide to Isogambogic Acid: Molecular Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isogambogic acid, a natural xanthone with significant potential in cancer research. This document details its molecular characteristics, summarizes key quantitative data on its biological activity, provides detailed experimental methodologies for its study, and visualizes its known signaling pathways.

Core Molecular and Chemical Properties

This compound is a prominent member of the xanthone family, a class of organic compounds naturally occurring in some terrestrial plants. It is an isomer of the more extensively studied gambogic acid.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₄O₈ | |

| Molecular Weight | 628.75 g/mol |

Quantitative Biological Activity

This compound and its derivatives have demonstrated potent cytotoxic and apoptotic effects across various cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 2.1: Cytotoxicity of this compound and Acetyl this compound in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |

| This compound | LLC | Cytotoxicity | IC₅₀ | 2.26 |

| This compound | SK-LU-1 | Cytotoxicity | IC₅₀ | 2.02 |

| Acetyl this compound | SW1 (melanoma) | Viability | ~EC₅₀ | ~0.5 |

| Acetyl this compound | WM115 (melanoma) | Viability | ~EC₅₀ | ~1.0 |

| Acetyl this compound | MEWO (melanoma) | Viability | ~EC₅₀ | ~1.5 |

Table 2.2: Apoptosis Induction by Acetyl this compound in SW1 Melanoma Cells

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 1.0 | 15 |

Key Signaling Pathways

This compound and its acetylated form exert their anti-cancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and death.

In glioma cells, this compound has been shown to induce autophagic cell death through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway[1].

Acetyl this compound has been observed to activate the c-Jun N-terminal kinase (JNK) pathway in melanoma cells. This activation, coupled with the inhibition of the activating transcription factor 2 (ATF2), contributes to its pro-apoptotic effects[2][3].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound (e.g., p-AMPK, p-mTOR, cleaved caspases).

-

Protein Extraction: Following treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Isogambogic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogambogic acid, a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, has garnered significant attention in the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth review of the current literature on this compound, with a focus on its anticancer, anti-inflammatory, and anti-angiogenic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Anticancer Activity

This compound and its acetylated form have demonstrated significant cytotoxic effects across a variety of cancer cell lines. The primary mechanisms of its anticancer action involve the induction of apoptosis (programmed cell death) and autophagy.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference(s) |

| Acetyl this compound | SW1 | Melanoma | 1 µmol/L reduced viability to 10% | [1] |

| Isogambogenic Acid | U87, U251 | Glioma | Induces autophagic death (specific IC50 not provided) | [2] |

| Gambogic Acid | T98G | Glioma | 200–400 nM induces apoptotic cell death | [3] |

| Gambogic Acid | PC3 | Prostate Cancer | Dose-dependent cytotoxicity at 1–5 μM | [3] |

| Gambogic Acid | A375 | Malignant Melanoma | 5 and 10 μM inhibit proliferation | [3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 4,000 cells per well in 45 µL of medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

Compound Treatment: Add 5 µL of the test compound (e.g., this compound) at various concentrations to the wells. For screening, a final concentration of 0.01 mmol/L in 1% DMSO can be used.[2]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 20 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Flow cytometry with propidium iodide (PI) staining is used to quantify the percentage of apoptotic cells, which are characterized by fractional DNA content (sub-G1 peak).

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of the sub-G1 apoptotic population.

Western blotting is employed to detect specific proteins in a sample and to analyze their expression levels or post-translational modifications (e.g., phosphorylation), providing insights into the signaling pathways affected by this compound.

-